1,8,9-trimethyl-3H-purine-2,6-dione
Description
1,8,9-Trimethyl-3H-purine-2,6-dione is a methyl-substituted purine derivative characterized by three methyl groups at the 1-, 8-, and 9-positions of the purine core. The purine scaffold, a bicyclic structure comprising fused pyrimidine and imidazole rings, is central to numerous bioactive molecules, including caffeine and theophylline.
Properties
IUPAC Name |
1,8,9-trimethyl-3H-purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c1-4-9-5-6(11(4)2)10-8(14)12(3)7(5)13/h1-3H3,(H,10,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPSWAZGLXRDIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)NC(=O)N(C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80360331 | |
| Record name | STK177232 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80360331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61080-28-2 | |
| Record name | STK177232 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80360331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8,9-trimethyl-3H-purine-2,6-dione can be synthesized through several methods. One common approach involves the methylation of theobromine, a naturally occurring xanthine derivative. The reaction typically uses methyl iodide as the methylating agent in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like acetone.
Industrial Production Methods
Industrial production of this compound often involves large-scale methylation processes. The starting material, theobromine, is treated with excess methyl iodide in the presence of a strong base. The reaction mixture is then purified through crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,8,9-trimethyl-3H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives.
Scientific Research Applications
1,8,9-trimethyl-3H-purine-2,6-dione has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying purine chemistry and reaction mechanisms.
Biology: The compound is studied for its effects on cellular processes and enzyme activities.
Medicine: It has potential therapeutic applications due to its stimulating effects on the central nervous system.
Industry: It is used in the production of pharmaceuticals and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 1,8,9-trimethyl-3H-purine-2,6-dione involves its interaction with adenosine receptors in the central nervous system. By blocking these receptors, the compound prevents the inhibitory effects of adenosine, leading to increased neuronal activity and stimulation. This mechanism is similar to that of other xanthine derivatives like caffeine.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 1,8,9-Trimethyl-3H-Purine-2,6-Dione with Purine Analogs
Key Observations :
- Bioactivity : Unlike the Caf1-inhibiting 1-hydroxy-xanthine derivative , the target compound’s methyl groups may favor hydrophobic interactions in enzymatic pockets.
- Solubility : The absence of polar groups (e.g., hydroxy in 1-hydroxy-xanthine) suggests lower solubility compared to hydroxylated analogs, which could influence pharmacokinetics.
Comparison with Non-Purine Dione Derivatives
Table 2: Comparison with Pyrido-Pyrazine and Flavanol Diones
Key Observations :
- Core Structure Influence : The purine core in this compound may favor interactions with purine-binding enzymes (e.g., kinases, nucleases), whereas pyrido-pyrazine derivatives (e.g., compound 46) exhibit high potency in undisclosed targets, possibly due to metal-binding azole motifs .
- Pharmacokinetics: Bicyclic pyrimidinone derivatives (e.g., dihydroxypyrido-pyrazine-1,6-dione) demonstrate favorable PK profiles, suggesting that the purine derivative’s methyl groups could similarly enhance metabolic stability .
Research Findings and Implications
- Substitution Patterns: Methyl groups at the 1-, 8-, and 9-positions are uncommon in purine derivatives, offering a novel template for drug discovery. This contrasts with caffeine’s 1,3,7-trimethyl configuration, which is optimized for adenosine receptor antagonism .
- Activity vs. Pyrido-Pyrazines : Compound 46’s EC₅₀ of 6 nM highlights the importance of dione moieties in bioactivity, though the target compound’s purine core may confer distinct target selectivity .
- Synthetic Flexibility : Replacement of amide groups with azoles in pyrido-pyrazines suggests that analogous modifications in purine derivatives (e.g., introducing heterocycles at the 8-position) could yield potent analogs.
Biological Activity
Overview
1,8,9-trimethyl-3H-purine-2,6-dione, commonly referred to as a methylated purine derivative, is structurally characterized by a purine ring with three methyl groups at positions 1, 8, and 9. This compound belongs to the xanthine family and is recognized for its stimulating effects on the central nervous system (CNS), primarily through its interaction with adenosine receptors. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
The primary mechanism of action of this compound involves its antagonistic interaction with adenosine receptors (ARs) in the CNS. By blocking these receptors, the compound inhibits the inhibitory effects of adenosine, leading to increased neuronal activity and stimulation. This action is similar to that of caffeine and other xanthine derivatives, which are known for their psychoactive properties.
Biological Activities
- CNS Stimulation : The compound exhibits notable stimulant effects, which have been attributed to its ability to enhance alertness and reduce fatigue. This property makes it a candidate for further research in cognitive enhancement and treatment of conditions such as ADHD.
- Anticonvulsant Effects : Studies have indicated that derivatives of this compound may possess anticonvulsant properties. In vivo tests demonstrated significant protective effects against seizures in animal models .
- Metabolic Effects : The compound has been studied for its influence on metabolic pathways. It can affect energy metabolism and may play a role in modulating metabolic disorders due to its interaction with purinergic signaling pathways.
Table 1: Summary of Biological Activities
Synthesis and Derivatives
The synthesis of this compound typically involves the methylation of theobromine using methyl iodide in the presence of a base such as potassium carbonate under reflux conditions. Various derivatives have been synthesized and tested for enhanced biological activities.
Table 2: Synthetic Routes and Their Biological Implications
| Synthetic Route | Resulting Compounds | Biological Implications |
|---|---|---|
| Methylation of Theobromine | This compound | CNS stimulation |
| Further Methylation | 7-methyl derivatives | Potential anticonvulsant properties |
| Reduction Reactions | Tetrahydro derivatives | Altered biological activity profiles |
Q & A
What are the most reliable synthetic routes for 1,8,9-trimethyl-3H-purine-2,6-dione, and how can purity be optimized?
Basic Research Question
The synthesis of this compound typically involves alkylation or condensation reactions using purine precursors. A common method includes reacting 1,3-dimethylxanthine with methylating agents (e.g., methyl iodide) under controlled pH and temperature. Key steps involve:
- Purification : Use HPLC or column chromatography to isolate intermediates.
- Characterization : Confirm structural integrity via H/C NMR and mass spectrometry .
- Purity Optimization : Employ recrystallization in polar solvents (e.g., ethanol/water mixtures) and validate purity using HPLC with UV detection (λ = 254 nm) .
How can the crystal structure of this compound be resolved, and what software is recommended?
Basic Research Question
X-ray crystallography is the gold standard for structural determination:
- Data Collection : Use synchrotron radiation or a high-resolution diffractometer (Mo Kα radiation, λ = 0.71073 Å).
- Refinement : Apply SHELXL for small-molecule refinement, leveraging its robust algorithms for handling twinned or high-resolution data .
- Validation : Cross-check with computational models (e.g., DFT-optimized geometries) to resolve ambiguities in bond angles or torsion .
What in vitro assays are suitable for evaluating the biological activity of this compound?
Advanced Research Question
Focus on target-specific assays:
- Enzyme Inhibition : Measure IC values against phosphodiesterases (PDEs) using fluorescence-based assays (e.g., cAMP/cGMP hydrolysis monitored via AMP/GMP detection kits).
- Cellular Uptake : Use radiolabeled C derivatives to track intracellular accumulation in cancer cell lines (e.g., HeLa or MCF-7).
- Toxicity Screening : Conduct MTT assays to assess cytotoxicity and selectivity indices (SI) relative to normal cells .
How do substituent positions (1,8,9-methyl groups) influence the compound’s reactivity and bioactivity?
Advanced Research Question
Structure-activity relationships (SARs) can be probed via:
- Comparative Studies : Synthesize analogs (e.g., 1,3,7-trimethyl or 8-ethyl derivatives) and compare PDE inhibition profiles.
- Computational Modeling : Use molecular docking (AutoDock Vina) to analyze steric clashes or hydrogen bonding at PDE active sites.
- Thermodynamic Stability : Assess methyl group effects via DSC (differential scanning calorimetry) to correlate melting points with crystallinity .
How should researchers address contradictions in reported bioactivity data for this compound?
Advanced Research Question
Discrepancies often arise from experimental variables:
- Replication : Standardize assay conditions (e.g., buffer pH, ATP concentration, cell passage number).
- Orthogonal Validation : Combine enzymatic assays with cellular models (e.g., gene knockout lines to confirm target specificity).
- Meta-Analysis : Compare data across PubChem (CID: 14675-46-8) and CAS Common Chemistry entries to identify outliers .
What computational methods are effective for predicting spectroscopic properties of this compound?
Advanced Research Question
Hybrid approaches enhance accuracy:
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict IR/Raman spectra.
- TD-DFT for UV-Vis : Simulate electronic transitions and compare with experimental λ values (e.g., 270–280 nm in methanol).
- NMR Chemical Shifts : Use GIAO (gauge-including atomic orbital) methods to predict H/C shifts, validated against experimental data .
What degradation pathways should be considered during long-term stability studies?
Advanced Research Question
Degradation under stress conditions:
- Hydrolysis : Monitor pH-dependent breakdown (e.g., 0.1 M HCl/NaOH at 40°C) via LC-MS to identify products like demethylated purines.
- Oxidation : Expose to HO/UV light and track peroxide adducts using high-resolution mass spectrometry.
- Storage Recommendations : Stabilize in amber vials at −20°C under inert gas (N) to prevent photolytic or oxidative decay .
How does this compound interact with serum proteins in pharmacokinetic studies?
Advanced Research Question
Assess binding affinity and dynamics:
- SPR (Surface Plasmon Resonance) : Measure kon/koff rates for human serum albumin (HSA) interactions.
- Molecular Dynamics (MD) : Simulate binding poses over 100 ns trajectories to identify key residues (e.g., Trp-214).
- In Vivo Correlation : Compare free vs. protein-bound fractions in rodent plasma using ultrafiltration LC-MS/MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
